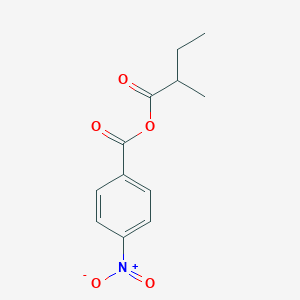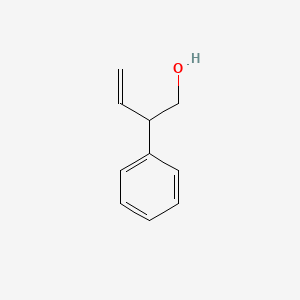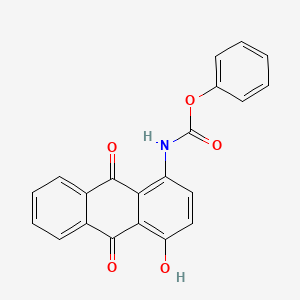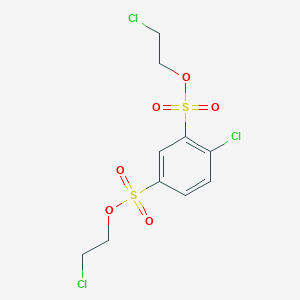
2-Methylbutanoyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutanoyl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 2-methylbutanoyl group attached to a 4-nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutanoyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux to facilitate the esterification process. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-Methylbutanoyl chloride→2-Methylbutanoyl 4-nitrobenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutanoyl 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 2-methylbutanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrobenzoic acid and 2-methylbutanoic acid.
Reduction: 2-Methylbutanoyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbutanoyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylbutanoyl 4-nitrobenzoate depends on the specific application. In general, the compound can interact with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the active 4-nitrobenzoic acid, which can then participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with enzymes and other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: A precursor in the synthesis of 2-Methylbutanoyl 4-nitrobenzoate.
Methyl 4-nitrobenzoate: Another ester of 4-nitrobenzoic acid with similar properties.
Ethyl 4-nitrobenzoate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of the 2-methylbutanoyl group, which can impart different physical and chemical properties compared to other esters of 4-nitrobenzoic acid. This uniqueness can be exploited in specific applications where the 2-methylbutanoyl group provides advantages, such as increased hydrophobicity or altered reactivity.
Propriétés
Numéro CAS |
5332-55-8 |
|---|---|
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
2-methylbutanoyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c1-3-8(2)11(14)18-12(15)9-4-6-10(7-5-9)13(16)17/h4-8H,3H2,1-2H3 |
Clé InChI |
GJSXUVHDUMTLLV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)




![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)


